molecular formula C12H10N2O2 B13848825 6-(3-Hydroxyphenyl)pyridine-3-carboxamide

6-(3-Hydroxyphenyl)pyridine-3-carboxamide

Cat. No.: B13848825
M. Wt: 214.22 g/mol
InChI Key: COEAHJAZKSHAOH-UHFFFAOYSA-N
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Description

6-(3-Hydroxyphenyl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine ring substituted at the 3-position with a carboxamide group and at the 6-position with a 3-hydroxyphenyl moiety. This article compares this compound with structurally related compounds, focusing on substituent effects, molecular interactions, and pharmacological profiles.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

6-(3-hydroxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H10N2O2/c13-12(16)9-4-5-11(14-7-9)8-2-1-3-10(15)6-8/h1-7,15H,(H2,13,16)

InChI Key

COEAHJAZKSHAOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Experimental Data and Yields

Method Key Reactants Solvent Temperature Yield (%) Notes
4-Pyrone + Ammonia/Amines (FR2589152A1) 4-oxo-N-phenyl-4H-pyran-3-carboxamide + Ammonia/amine Ethanol/water RT to 60 °C ~40-60 Versatile method; yields depend on amine used
Suzuki-Miyaura Cross-Coupling (Medicinal Chemistry) Halogenated pyridine-3-carboxamide + 3-hydroxyphenylboronic acid DMF/Water + Base 80-100 °C 50-80 Common in analog synthesis for SAR studies

Research Discoveries and Optimization Efforts

Molecular Docking and Structure-Based Design

A recent study employed molecular docking, cryo-electron microscopy, and medicinal chemistry to optimize compounds related to this compound as CFTR potentiators. This involved synthesizing multiple analogs with modifications on the phenyl ring and linker regions to improve binding affinity and pharmacological profiles.

Crystal Structure Insights

Although direct crystallographic data on this compound is limited, related pyridine carboxylic acid derivatives have been crystallized, providing insights into molecular conformation and reactive intermediates. For example, 3,6-dihydroxypicolinic acid synthesis and crystal structures were elucidated, which can inform synthetic route optimization for hydroxy-substituted pyridine derivatives.

Summary and Professional Recommendations

  • The preparation of this compound is efficiently achieved via amide formation on pyridine derivatives or palladium-catalyzed cross-coupling reactions.
  • Reaction conditions typically involve mild to moderate temperatures (room temperature to 100 °C) and polar solvents such as ethanol, water, or DMF.
  • Yields vary but are generally moderate to good (40-80%), depending on the method and substrates.
  • Structure-based medicinal chemistry approaches have refined synthetic routes and analog design for enhanced biological activity.
  • Further research into crystallographic characterization and reaction mechanism could improve synthetic efficiency.

This comprehensive overview integrates patent literature, peer-reviewed research, and structural data to provide a professional and authoritative guide on the preparation of this compound, suitable for advanced research and development contexts.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 6-(3-Hydroxyphenyl)pyridine-3-carboxamide as an anticancer agent. Research indicates that pyridine-3-carboxamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on pyridine-quinoline hybrids demonstrated that certain derivatives showed potent anticancer activity against human liver (HepG-2), prostate (PC-3), and colon (Caco-2) cancer cell lines, with some compounds inducing apoptosis in more than 66% of treated cells .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves the inhibition of specific kinases associated with cancer progression. For example, some derivatives were found to inhibit PIM-1 and PIM-2 kinases, which play crucial roles in cell survival and proliferation pathways . This inhibition can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents.

Agricultural Applications

Pest Control and Plant Growth Promotion

In agricultural research, this compound has been investigated for its efficacy in controlling plant diseases. A study focused on the development of pyridine-3-carboxamide analogs specifically aimed at combating bacterial wilt in tomato plants caused by Ralstonia solanacearum. The results indicated that these compounds not only reduced infection rates but also promoted vegetative and reproductive growth in infected plants .

Data Table: Efficacy Against Bacterial Wilt

CompoundInfection Reduction (%)Seed Germination Increase (%)Seedling Vigor Improvement (%)
Compound 4a85%40%50%
Compound 4b75%30%45%

This table summarizes the efficacy of selected compounds derived from pyridine-3-carboxamide in enhancing plant health and resistance to bacterial infections.

Biochemical Research

Enzyme Inhibition Studies

The compound has also been explored for its potential as an enzyme inhibitor. Research indicates that derivatives of pyridine-3-carboxamide can inhibit enzymes involved in various metabolic pathways, including those related to inflammation and oxidative stress . This property makes them candidates for further exploration in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

Case Study: Anticancer Activity Evaluation

A recent study evaluated the anticancer properties of several pyridine derivatives, including this compound. The study utilized a series of cell viability assays across different cancer cell lines. The findings revealed that certain modifications to the core structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development .

Case Study: Agricultural Efficacy

In another study focusing on agricultural applications, researchers tested multiple analogs of pyridine-3-carboxamide for their ability to enhance tomato plant resilience against bacterial pathogens. The results indicated a clear correlation between compound concentration and the degree of infection reduction, highlighting the potential for these compounds in integrated pest management strategies .

Mechanism of Action

The mechanism of action of 6-(3-Hydroxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

P3C (4-(4-Bromo-1H-pyrazol-1-yl)-6-[(ethylcarbamoyl)amino]-N-(pyridine-3-yl)pyridine-3-carboxamide)

  • Key Features : Bromopyrazolyl and ethylcarbamoyl groups at positions 4 and 6 of the pyridine ring.
  • Activity : Potent inhibitor of E. coli Gyrase B (IC50 = 0.037 µM) .
  • Comparison : The bromopyrazolyl moiety in P3C facilitates interactions with ILE94 in the enzyme’s active site. In contrast, 6-(3-Hydroxyphenyl)pyridine-3-carboxamide lacks this substituent but may engage in hydrogen bonding via its 3-hydroxyphenyl group. Computational docking suggests that substituent bulkiness (e.g., aliphatic chains vs. aromatic rings) impacts binding depth and affinity .

Asciminib (N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidinyl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide)

  • Key Features : Chlorodifluoromethoxy phenyl and hydroxypyrrolidinyl groups.
  • Activity : Approved BCR-ABL1 kinase inhibitor (molecular weight: 486.30 g/mol) .
  • Comparison: The hydroxypyrrolidinyl group in asciminib enhances solubility and target engagement.

Pyridine-3-Carboxamides in Kinase Inhibition

Orelabrutinib (2-(4-Phenoxyphenyl)-6-[1-(prop-2-enoyl)piperidin-4-yl]pyridine-3-carboxamide)

  • Key Features: Phenoxyphenyl and propenoyl-piperidine substituents.
  • Activity : Bruton tyrosine kinase (BTK) inhibitor used in hematologic malignancies .
  • Comparison: Orelabrutinib’s propenoyl-piperidine group enables covalent binding to BTK. The 3-hydroxyphenyl group in the target compound may instead support reversible interactions, affecting drug residence time and off-target effects .

Substituent Effects on Binding and Bioactivity

Linomide (Quinoline-3-carboxamide)

  • Key Features: Quinoline core with a hydroxyphenyl group.
  • Activity : Antiangiogenic agent inhibiting endothelial cell migration (dose-dependent in vivo activity) .
  • Comparison: While linomide’s quinoline core differs from pyridine, both compounds share carboxamide and hydroxyl substituents. The 3-hydroxyphenyl group in the target compound may similarly inhibit angiogenesis but with improved pyridine-based pharmacokinetics .

Pyridine-3-Carboxamide (Unsubstituted)

  • Key Features : Simple pyridine-3-carboxamide structure.
  • Activity : Moderate binding to estrogen receptors (docking score: -5.376) .
  • Comparison : Addition of the 3-hydroxyphenyl group likely enhances binding affinity through π-π stacking and hydrogen bonding, as seen in other hydroxylated analogs .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Target/Activity Key Data
This compound 3-hydroxyphenyl, carboxamide ~245 (estimated) Hypothetical enzyme/receptor N/A (structural inference)
P3C Bromopyrazolyl, ethylcarbamoyl ~450 (estimated) E. coli Gyrase B IC50 = 0.037 µM
Asciminib Chlorodifluoromethoxy phenyl, hydroxypyrrolidinyl 486.30 BCR-ABL1 kinase Approved therapeutic
Orelabrutinib Phenoxyphenyl, propenoyl-piperidine ~500 (estimated) Bruton tyrosine kinase BTK inhibitor
Linomide Quinoline core, hydroxyphenyl ~300 (estimated) Antiangiogenic Reduced tumor blood flow by 40%
Pyridine-3-Carboxamide None (unsubstituted) ~122 Estrogen/EGFR receptors Docking score: -5.376

Discussion of Substituent Impact

  • Hydroxyl Groups: The 3-hydroxyphenyl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to non-polar substituents (e.g., bromine in P3C). However, excessive polarity could limit blood-brain barrier penetration.
  • Aromatic vs. Aliphatic Substituents: Bulky aromatic groups (e.g., phenoxyphenyl in orelabrutinib) improve target specificity, while aliphatic chains (e.g., in compound 3i from ) deepen enzyme cavity penetration.
  • Electron-Withdrawing Groups : Substituents like trifluoromethyl () increase metabolic stability but may reduce binding flexibility compared to hydroxyl groups.

Biological Activity

6-(3-Hydroxyphenyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound features a pyridine ring substituted with a hydroxyphenyl group and a carboxamide functional group. This unique structure contributes to its biological properties, making it a valuable compound in drug design and development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds, enhancing the compound's binding affinity to target proteins.
  • Ionic Interactions : The carboxamide group may participate in ionic interactions, influencing the compound's pharmacodynamics.

These interactions can affect various biological pathways, including those involved in cell proliferation and apoptosis.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Anticancer Activity

A study investigating new pyridine derivatives found that compounds similar to this compound exhibited potent anticancer activity against various cancer cell lines, including:

  • Myeloid leukemia (NFS-60)
  • Liver cancer (HepG-2)
  • Prostate cancer (PC-3)
  • Colon cancer (Caco-2)

These compounds demonstrated low cytotoxicity against normal human cells while effectively inducing apoptosis in cancer cells, suggesting a selective anticancer effect .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyridine derivatives are known for their potential as antimicrobial agents, showing efficacy against both Gram-positive and Gram-negative bacteria. Specifically, this compound may exhibit activity against pathogens such as:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The presence of the hydroxy group enhances its interaction with bacterial cell membranes, potentially disrupting their integrity .

Study 1: Anticancer Evaluation

In a study focused on pyridine derivatives, compounds similar to this compound were synthesized and tested for their antiproliferative effects. The results indicated that these compounds significantly inhibited the growth of cancer cells at micromolar concentrations, with some derivatives inducing over 66% apoptosis in HepG-2 cells .

Study 2: Antimicrobial Activity Assessment

Another research effort assessed the antimicrobial properties of various pyridine derivatives. The findings showed that the tested compounds demonstrated varying degrees of antibacterial activity, with some exhibiting potent effects against resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing bioactivity .

Comparative Analysis with Related Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityUnique Features
This compoundHighModerateHydroxy and carboxamide groups enhance binding
6-Hydroxypyridine-3-carboxylic acidModerateLowLacks hydroxyphenyl substitution
Pyridine-3-carboxylic acidLowHighSimple structure with limited biological activity

This table highlights the distinct advantages of this compound compared to related compounds, particularly concerning its anticancer potential.

Q & A

Q. What are the recommended synthetic routes for 6-(3-Hydroxyphenyl)pyridine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a hydroxyphenyl-substituted pyridine precursor with a carboxamide group via nucleophilic acyl substitution or condensation reactions. Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF or THF), and catalysts like EDCI/HOBt for amide bond formation. Optimization should employ Design of Experiments (DoE) to assess variables such as stoichiometry, pH, and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H- and 13C^{13}C-NMR are essential for verifying aromatic proton environments and carboxamide functionality. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and amide (-CONH2_2) stretches. Purity ≥95% should be validated via HPLC with UV detection at 254 nm .

Q. How can researchers evaluate the compound’s solubility and stability in biological assays?

Use shake-flask methods with solvents like PBS (pH 7.4) or DMSO for solubility profiling. Stability studies under physiological conditions (37°C, 5% CO2_2) should monitor degradation via LC-MS over 24–72 hours. Include controls for oxidative/hydrolytic degradation .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies often arise from incomplete force fields in molecular docking models. Validate computational results with experimental binding assays (e.g., SPR or ITC) and refine parameters using hybrid QM/MM simulations. Cross-reference with structural analogs (e.g., pyrazolo[3,4-b]pyridine derivatives) to identify functional group contributions .

Q. How can structure-activity relationship (SAR) studies improve this compound’s pharmacological profile?

Modify the hydroxyphenyl moiety (e.g., halogenation or methoxylation) to enhance target affinity. Replace the pyridine ring with pyrimidine or thiazolo[4,5-d]pyrimidine scaffolds to assess metabolic stability. Use in vitro assays (e.g., enzyme inhibition or cell viability) to prioritize derivatives .

Q. What experimental designs mitigate batch-to-batch variability during scale-up synthesis?

Implement Quality-by-Design (QbD) principles, including risk assessment (e.g., Ishikawa diagrams) and process analytical technology (PAT) for real-time monitoring. Use multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) affecting yield and purity .

Q. How can researchers integrate this compound into targeted drug delivery systems?

Conjugate with PEGylated nanoparticles or liposomes to improve bioavailability. Characterize loading efficiency via UV-Vis or fluorescence quenching. Validate targeting efficacy in vivo using fluorescence imaging or biodistribution studies in disease models .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50_{50}/EC50_{50} values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to ensure reproducibility .

Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?

Grow single crystals via vapor diffusion (e.g., using ethanol/water mixtures) and perform X-ray diffraction. Compare experimental data with DFT-optimized geometries to validate intramolecular hydrogen bonding and torsional angles .

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